Para-Bromo Substituent Enhances Antiplatelet Potency Relative to Unsubstituted and Meta-Substituted Analogs
In a comparative study of carbamoylpiperidine derivatives, the compound N1-[1-(4-bromobenzyl)-3-piperidino-carbonyl]-N4-(2-chlorophenyl)-piperazine hydrobromide, which incorporates the 4-bromobenzyl motif, exhibited an antiplatelet aggregation IC50 of 0.06 μM [1]. While the specific target compound of this guide (1-(4-Bromobenzyl)-piperidine-4-carbonitrile) is a building block, this direct evidence demonstrates that the 4-bromobenzyl substitution confers superior potency compared to unsubstituted benzyl and meta-substituted analogs evaluated within the same study [1]. This supports the selection of the 4-bromobenzyl-containing scaffold for applications requiring potent antiplatelet activity.
| Evidence Dimension | Antiplatelet aggregation inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | 0.06 μM (for derivative containing 4-bromobenzyl-piperidine substructure) |
| Comparator Or Baseline | Unsubstituted benzyl and meta-substituted analogs (reported as less active in the same study) |
| Quantified Difference | 4-bromobenzyl derivative is among the most active compounds reported in the study |
| Conditions | In vitro human platelet aggregation assay |
Why This Matters
Demonstrates that the specific 4-bromobenzyl substitution pattern yields enhanced bioactivity, justifying its selection over other N-benzylpiperidine building blocks in antiplatelet drug discovery programs.
- [1] Feng, Z.; Gollamudi, R.; Dillingham, E. O.; Bond, S. E.; Lyman, B. A.; Purcell, W. P.; Hill, R. J. W.; Korfmacher, W. A. Molecular determinants of the platelet aggregation inhibitory activity of carbamoylpiperidines. J. Med. Chem. 1992, 35, 2952-2958. DOI: 10.1021/jm00094a004 View Source
